2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
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Overview
Description
2,7-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (DMITC) is a compound of interest in the field of organic chemistry. It is a derivative of indazole and is found in a variety of products, such as pharmaceuticals, agrochemicals, and dyes. DMITC is also used as a reagent in various lab experiments.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is not completely understood. However, it is believed that 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid binds to certain enzymes, such as cytochrome P450 and cytochrome C reductase, and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid.
Biochemical and Physiological Effects
2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome C reductase, as well as to induce apoptosis in certain cell lines. Additionally, 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has been found to have anti-inflammatory and anti-oxidant effects, and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has a number of advantages and limitations when used in lab experiments. Advantages include its low cost, ease of synthesis, and stability in aqueous solutions. Limitations include its low solubility in organic solvents and its potential toxicity.
Future Directions
There are a number of potential future directions for the use of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid in scientific research. These include further exploration of its mechanism of action, its potential as an anti-cancer agent, its potential use in drug delivery, and its potential use as a reagent in organic synthesis. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could lead to a better understanding of the compound and its potential applications.
Synthesis Methods
2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can be synthesized in a laboratory setting using a variety of methods. The most common method involves reacting indazole with a base, such as sodium hydroxide, followed by reaction with an acid, such as hydrochloric acid. The reaction is then heated to a specific temperature and pressure, and the resulting product is 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid.
Scientific Research Applications
2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has a variety of scientific research applications. It has been used in the study of natural products, as a reagent in organic synthesis, and as a tool in drug discovery. 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has also been used in the study of enzyme inhibition, as it has been found to inhibit certain enzymes, such as cytochrome P450 and cytochrome C reductase.
properties
IUPAC Name |
2,7-dimethyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-7(10(13)14)4-8-5-12(2)11-9(6)8/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIKCPXWPVQLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2=CN(N=C12)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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